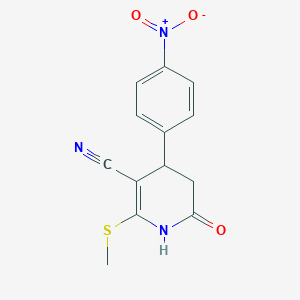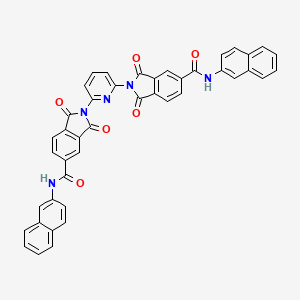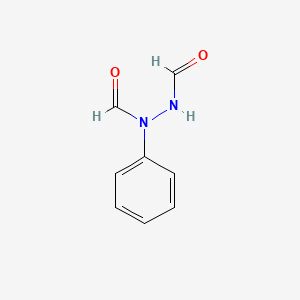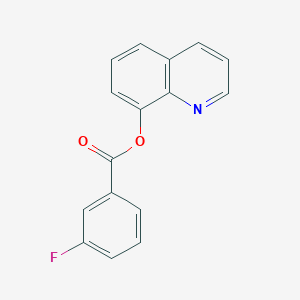![molecular formula C20H20FN3OS B11688306 4-tert-butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11688306.png)
4-tert-butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-FLUOROBENZYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYL-2-PROPANYL)BENZAMIDE is a synthetic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The presence of the fluorobenzyl and benzamide groups in its structure enhances its potential for various applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-FLUOROBENZYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYL-2-PROPANYL)BENZAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a hydrazonoyl halide with an appropriate thiocarbonyl compound under basic conditions. This reaction forms the 1,3,4-thiadiazole core.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiadiazole intermediate.
Attachment of the Benzamide Group: The final step involves the coupling of the thiadiazole derivative with a benzamide precursor under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-FLUOROBENZYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYL-2-PROPANYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiadiazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-[5-(4-FLUOROBENZYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYL-2-PROPANYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer and antiviral activities, showing potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-[5-(4-FLUOROBENZYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYL-2-PROPANYL)BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, cancer cell proliferation, or viral replication.
Pathways Involved: It can inhibit key pathways such as DNA synthesis, protein synthesis, or signal transduction pathways, leading to the inhibition of cell growth or viral replication.
Comparison with Similar Compounds
N-[5-(4-FLUOROBENZYL)-1,3,4-THIADIAZOL-2-YL]-4-(2-METHYL-2-PROPANYL)BENZAMIDE can be compared with other 1,3,4-thiadiazole derivatives:
Similar Compounds: 5-(4-Chlorophenyl)-1,3,4-thiadiazole, 5-(4-Methylphenyl)-1,3,4-thiadiazole.
Uniqueness: The presence of the fluorobenzyl group and the specific benzamide structure makes it unique, potentially enhancing its biological activity and specificity.
Properties
Molecular Formula |
C20H20FN3OS |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H20FN3OS/c1-20(2,3)15-8-6-14(7-9-15)18(25)22-19-24-23-17(26-19)12-13-4-10-16(21)11-5-13/h4-11H,12H2,1-3H3,(H,22,24,25) |
InChI Key |
JPEXQOZUUXAJOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11688230.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B11688232.png)
![N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11688244.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11688246.png)
![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B11688247.png)
![5-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11688250.png)



![N-{2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl}benzamide](/img/structure/B11688286.png)
![4-[(2-methoxy-4-{(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11688294.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11688297.png)

